3-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, an isoxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine with 1,3-diketones.
Chlorination and Carboxamide Formation: The final steps involve chlorination of the benzothiophene core and subsequent formation of the carboxamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chlorine atom in the benzothiophene core can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-chloro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Its structural features suggest potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-chloro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(5-methyl-3-isoxazolyl)benzamide: A structurally similar compound with a benzamide core instead of benzothiophene.
3-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide: Another similar compound with slight variations in the isoxazole ring.
Uniqueness
3-chloro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide is unique due to the presence of both the benzothiophene core and the isoxazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H9ClN2O2S |
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Molecular Weight |
292.74 g/mol |
IUPAC Name |
3-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C13H9ClN2O2S/c1-7-6-10(16-18-7)15-13(17)12-11(14)8-4-2-3-5-9(8)19-12/h2-6H,1H3,(H,15,16,17) |
InChI Key |
PAOOPGXEPSTFDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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